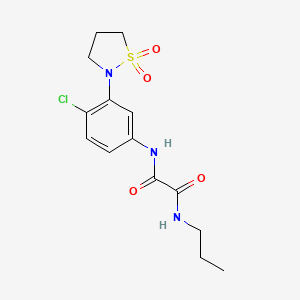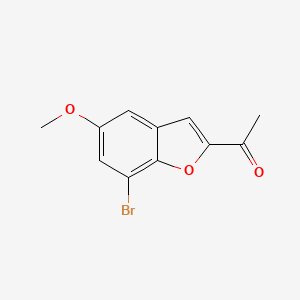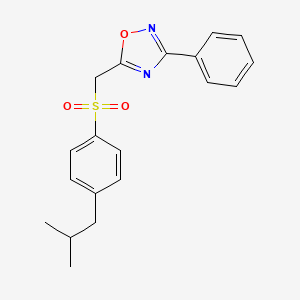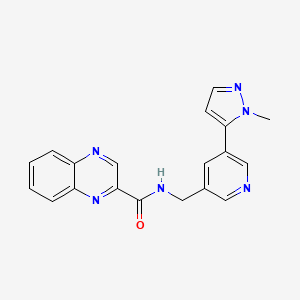![molecular formula C19H20N2O2S B2585036 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide CAS No. 851096-21-4](/img/structure/B2585036.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide” is a complex organic compound. It contains a quinoline group, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a thiophene ring, and an acetamide group. The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The quinoline ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The thiophene ring, also being aromatic, would have similar reactivity. The acetamide group could undergo various reactions involving the carbonyl group or the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and possibly planar. The acetamide group could participate in hydrogen bonding, influencing its solubility in various solvents .Aplicaciones Científicas De Investigación
Structural and Chemical Properties
Different Spatial Orientations and Coordination Capabilities
Studies have explored the spatial orientations of amide derivatives, including quinoline derivatives, and their coordination with anions, showcasing their structural diversity and potential for forming complex geometries. For instance, derivatives have been shown to adopt tweezer-like geometries and channel-like structures through weak interactions, highlighting their potential in molecular self-assembly and crystal engineering (Kalita & Baruah, 2010).
Co-crystal Formation with Aromatic Diols
Research on quinoline derivatives forming co-crystals with aromatic diols reveals their ability to interact with various molecules, leading to structurally diverse co-crystals. This capability indicates their use in designing materials with tailored properties (Karmakar et al., 2009).
Biological Applications
Antimicrobial Agents
Some derivatives, including those with a thiazolidinone moiety, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel, Kumari, & Patel, 2012).
Corrosion Inhibitors
Theoretical studies on quinoxalines, including quinoline derivatives, have assessed their effectiveness as corrosion inhibitors for metals. Quantum chemical parameters correlate with experimental data, suggesting their applicability in protecting metals from corrosion (Zarrouk et al., 2014).
Chemosensors
Quinoline derivatives have been synthesized as chemosensors for metal ions, demonstrating remarkable sensitivity and selectivity for Zn2+ in biological and aqueous samples. Such sensors offer practical applications in environmental monitoring and biomedical diagnostics (Park et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12-8-15-10-14(19(23)21-17(15)9-13(12)2)5-6-20-18(22)11-16-4-3-7-24-16/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDDQGCOXXOTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2584953.png)
![5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2584954.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2584957.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2584960.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2584961.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2584967.png)



![N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2584973.png)
![4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2584975.png)